4,4-difluorobut-3-en-1-ol
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Overview
Description
4,4-Difluorobut-3-en-1-ol is an organic compound with the molecular formula C4H6F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the fourth carbon in a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluorobut-3-en-1-ol can be achieved through several methods. One common approach involves the fluorination of but-3-en-1-ol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of but-3-en-1-ol in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Additionally, safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace fluorine atoms.
Major Products Formed
Oxidation: Formation of 4,4-difluorobut-3-en-1-al or 4,4-difluorobut-3-en-1-one.
Reduction: Formation of 4,4-difluorobutan-1-ol.
Substitution: Formation of azido or thiol-substituted butenols.
Scientific Research Applications
4,4-Difluorobut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its fluorinated nature.
Medicine: Explored for its potential in drug development, especially in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-difluorobut-3-en-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorobut-2-en-1-ol
- 3,4,4-Trifluorobut-3-en-1-ol
- 1,1-Difluorobut-1-en-3-yne
Uniqueness
4,4-Difluorobut-3-en-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
130814-37-8 |
---|---|
Molecular Formula |
C4H6F2O |
Molecular Weight |
108.1 |
Purity |
95 |
Origin of Product |
United States |
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